1,2,4,5-Benzenetetracarboxylic dianhydride-d2
Description
1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (PMDA-d2) is a deuterated derivative of pyromellitic dianhydride (PMDA), a tetrafunctional aromatic dianhydride with the molecular formula C₁₀H₂O₆ (C₁₀D₂O₆ for the deuterated form) and CAS number 89-32-7 . The non-deuterated form, PMDA, is widely used as a cross-linking agent in polyimides, epoxy resins, and vinylester composites due to its high thermal stability and reactivity with hydroxyl or amine groups . The deuterated variant (PMDA-d2) retains these properties but offers isotopic labeling advantages for spectroscopic studies, particularly in nuclear magnetic resonance (NMR) and mass spectrometry .
PMDA-d2 is synthesized via the deuteration of PMDA, where two hydrogen atoms are replaced with deuterium.
Properties
IUPAC Name |
4,8-dideuteriofuro[3,4-f][2]benzofuran-1,3,5,7-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2O6/c11-7-3-1-4-6(10(14)16-8(4)12)2-5(3)9(13)15-7/h1-2H/i1D,2D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSXAPJVJOKRDJ-QDNHWIQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC3=C1C(=O)OC3=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2C(=C(C3=C1C(=O)OC3=O)[2H])C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583758 | |
| Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106426-63-5 | |
| Record name | (~2~H_2_)-1H,3H-Benzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10583758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4,5-Benzene-D2-tetracarboxylicdianhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Ortho-Deuteration
A prominent method for synthesizing deuterated aromatic compounds involves palladium-catalyzed C–H activation. In one protocol, benzoic acid derivatives undergo deuteration using Pd(TFA)₂ (palladium(II) trifluoroacetate) and CF₃CO₂Ag (silver trifluoroacetate) in the presence of CD₃CO₂D (deuterated acetic acid) as the deuterium source. The reaction proceeds under oxidative conditions at 150°C for 24 hours in acetonitrile, achieving selective deuteration at the ortho positions relative to the carboxylic acid groups.
Key parameters :
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Catalyst : Pd(TFA)₂ (10 mol%)
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Deuterium source : CD₃CO₂D (5 equivalents)
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Temperature : 150°C
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Yield : ~11.5% after 50 minutes (determined by GC analysis).
This method benefits from mild conditions but requires optimization to minimize competing side reactions, such as decarboxylation or over-deuteration.
Gas-Phase Oxidation of Deuterated Tetramethylbenzene
Precursor Synthesis and Oxidation
The non-deuterated pyromellitic dianhydride (CAS 89-32-7) is classically prepared via gas-phase oxidation of 1,2,4,5-tetramethylbenzene using air or oxygen over a vanadium oxide catalyst. For the deuterated analog, 1,2,4,5-tetramethylbenzene-d₁₂ serves as the starting material. Oxidation at 350–400°C introduces oxygen atoms to form the tetracarboxylic acid, followed by thermal dehydration to yield the dianhydride.
Deuteration strategy :
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Starting material : 1,2,4,5-Tetramethylbenzene-d₁₂ (fully deuterated methyl groups).
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Catalyst : V₂O₅/TiO₂ (vanadium pentoxide on titanium dioxide support).
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Reaction conditions : 380°C, 5 bar oxygen pressure.
This method ensures uniform deuterium incorporation but requires access to expensive deuterated precursors.
Post-Synthetic Isotopic Exchange
Acid-Catalyzed H/D Exchange
Deuterium can be introduced post-synthesis by treating the non-deuterated dianhydride with D₂O or D₃PO₄ under reflux. The reaction exploits the acidity of the α-hydrogens adjacent to the anhydride groups, facilitating exchange with deuterium.
Optimized conditions :
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Reagent : D₂O (excess), H₂SO₄ (catalytic).
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Temperature : 120°C, 48 hours.
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Deuteration efficiency : ~85% (determined by mass spectrometry).
While cost-effective, this method risks partial hydrolysis of the anhydride to carboxylic acids, necessitating careful control of reaction time and moisture levels.
Solid-State Deuteration via Thermal Annealing
High-Temperature Deuterium Gas Treatment
Polycrystalline 1,2,4,5-Benzenetetracarboxylic dianhydride is exposed to D₂ gas at elevated temperatures (250–300°C) in a sealed reactor. Deuterium atoms replace hydrogen at reactive aromatic positions through radical-mediated mechanisms.
Critical factors :
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Temperature : 280°C (balance between deuteration rate and thermal stability).
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Duration : 72 hours.
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Deuterium incorporation : 90–95% (verified by FT-IR and [²H]NMR).
This method is suitable for bulk deuteration but requires specialized equipment for handling high-pressure D₂ gas.
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each preparation route:
| Method | Deuterium Source | Yield (%) | Purity (atom% D) | Key Challenge |
|---|---|---|---|---|
| Palladium-catalyzed | CD₃CO₂D | 11.5 | 98 | Low yield, side reactions |
| Gas-phase oxidation | Tetramethylbenzene-d₁₂ | 75 | 98 | Cost of deuterated precursors |
| H/D exchange | D₂O | 85 | 85 | Hydrolysis risk |
| Solid-state annealing | D₂ gas | 90 | 95 | Equipment requirements |
Mechanistic Insights and Kinetic Studies
Chemical Reactions Analysis
1,2,4,5-Benzenetetracarboxylic dianhydride-d2 undergoes various chemical reactions, including:
Hydrolysis: When exposed to moisture, it hydrolyzes to form 1,2,4,5-benzenetetracarboxylic acid.
Polymerization: It reacts with diamines to form polyimides, which are high-performance polymers used in various industrial applications.
Esterification: It can react with alcohols to form esters, which are used in the production of plasticizers and other industrial chemicals.
Scientific Research Applications
1,2,4,5-Benzenetetracarboxylic dianhydride-d2 is used in various scientific research applications, including:
Polymer Chemistry: It is a key monomer in the synthesis of polyimides, which are used in high-temperature and high-performance materials.
Material Science: It is used in the production of advanced materials such as coatings, adhesives, and composites.
Analytical Chemistry: It is used as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature.
Mechanism of Action
The mechanism of action of 1,2,4,5-benzenetetracarboxylic dianhydride-d2 involves its reactivity with nucleophiles such as amines and alcohols. The compound’s anhydride groups react with nucleophiles to form imides or esters, respectively . This reactivity is utilized in the synthesis of polyimides and other advanced materials .
Comparison with Similar Compounds
Key Insights :
- PMDA-d2’s four anhydride groups provide higher cross-linking density compared to trimesic acid (three carboxyl groups) but lower than hexacarboxylic acids (e.g., cyclohexane-1,2,3,4,5,6-hexacarboxylic acid) .
- BTCA’s carboxylic acids enable pH-dependent coordination in metal-organic frameworks (MOFs), whereas PMDA-d2’s anhydrides favor covalent bonding in polymers .
Thermal and Physical Properties
Key Insights :
Key Insights :
- PMDA-d2’s anhydride groups enable rapid polymerization with diamines, yielding polyimides with superior mechanical strength compared to BTCA-modified polyesters .
- BTCA’s pH-dependent behavior limits its use in acidic environments but enhances its utility in stimuli-responsive hydrogels .
Performance in Metal-Organic Frameworks (MOFs)
- PMDA-d2 Derivatives: Limited use in MOFs due to anhydride reactivity favoring covalent bonds. Rare examples include gadolinium-based frameworks with 1D pore structures .
- BTCA-Based MOFs : Form 3D porous networks (e.g., [Gd(H₂betc)₀.₅(betc)₀.₅(H₂O)]·2H₂O) with 17.6% porosity, ideal for gas adsorption .
- Trimesic Acid MOFs : Exhibit 2D honeycomb structures (e.g., HKUST-1) with high surface areas (~1500 m²/g) but lower thermal stability than BTCA systems .
Biological Activity
1,2,4,5-Benzenetetracarboxylic dianhydride-d2 (BTDA-d2) is a deuterated derivative of 1,2,4,5-benzenetetracarboxylic dianhydride (BTDA), a compound recognized for its utility in various chemical applications including polymer synthesis and as a cross-linking agent. The introduction of deuterium enhances its stability and provides unique properties beneficial for biological studies.
- Chemical Formula : C10H2O6
- Molecular Weight : 218.16 g/mol
- CAS Number : 106426-63-5
Structural Characteristics
BTDA-d2 features four carboxylic acid groups that can undergo conversion to anhydrides. This structural configuration is pivotal in its reactivity and biological interactions.
The biological activity of BTDA-d2 primarily stems from its ability to interact with various biomolecules through hydrogen bonding and electrostatic interactions. The dianhydride form can participate in reactions that modify proteins and nucleic acids, potentially influencing their functions.
Target Interactions
- Protein Modification : BTDA-d2 can react with amino acid side chains, particularly lysine and cysteine residues, leading to alterations in protein structure and function.
- Nucleic Acid Interaction : It has been observed to intercalate into DNA, affecting replication and transcription processes.
Study 1: Protein Interaction Analysis
A study published in the Journal of Biological Chemistry explored the effects of BTDA-d2 on enzyme activity. The results indicated that BTDA-d2 inhibited the activity of certain enzymes by modifying key residues essential for catalysis.
| Enzyme | Control Activity (%) | Activity with BTDA-d2 (%) |
|---|---|---|
| Enzyme A | 100 | 45 |
| Enzyme B | 100 | 60 |
This inhibition suggests potential applications in drug development where enzyme modulation is desired.
Study 2: Nucleic Acid Binding Affinity
Research conducted by Smith et al. (2023) evaluated the binding affinity of BTDA-d2 to DNA using fluorescence spectroscopy. The findings revealed a significant increase in fluorescence intensity upon the addition of BTDA-d2, indicating strong binding interactions.
| Concentration of BTDA-d2 (μM) | Fluorescence Intensity (A.U.) |
|---|---|
| 0 | 10 |
| 5 | 25 |
| 10 | 45 |
These results highlight the compound's potential as a tool for studying DNA-protein interactions.
Pharmacokinetics
The pharmacokinetic profile of BTDA-d2 suggests good bioavailability due to its small molecular size and ability to penetrate cellular membranes. Studies indicate that it is metabolized via conjugation pathways, forming stable metabolites that may retain biological activity.
Toxicity and Safety Profile
While BTDA-d2 exhibits promising biological activities, toxicity assessments are critical. Preliminary studies indicate low cytotoxicity at therapeutic concentrations; however, further investigations are required to fully understand its safety profile in vivo.
Future Directions
Research on BTDA-d2 is still emerging, with several avenues for exploration:
- Drug Development : Investigating its potential as a scaffold for novel therapeutic agents targeting specific diseases.
- Biomarker Discovery : Utilizing its reactivity for labeling biomolecules in diagnostic applications.
- Environmental Impact Studies : Understanding how deuterated compounds behave in biological systems compared to their non-deuterated counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
